Cas no 2228660-54-4 (3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine)

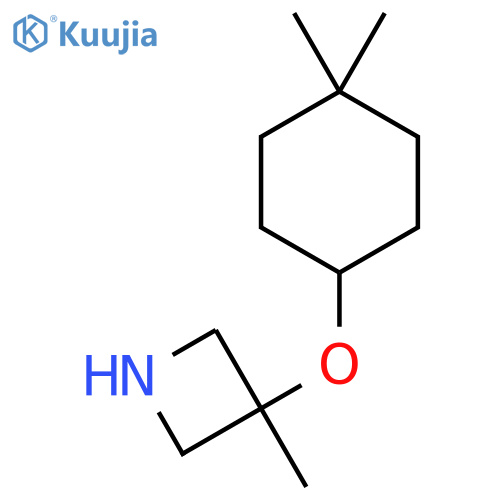

2228660-54-4 structure

商品名:3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine

3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine 化学的及び物理的性質

名前と識別子

-

- 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine

- 2228660-54-4

- 3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine

- EN300-1774010

-

- インチ: 1S/C12H23NO/c1-11(2)6-4-10(5-7-11)14-12(3)8-13-9-12/h10,13H,4-9H2,1-3H3

- InChIKey: CCLDZYVNSQPEBN-UHFFFAOYSA-N

- ほほえんだ: O(C1(C)CNC1)C1CCC(C)(C)CC1

計算された属性

- せいみつぶんしりょう: 197.177964357g/mol

- どういたいしつりょう: 197.177964357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774010-10g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 10g |

$6266.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-0.05g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 0.05g |

$1224.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-1g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 1g |

$1458.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-2.5g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 2.5g |

$2856.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-0.5g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 0.5g |

$1399.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-10.0g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 10g |

$6266.0 | 2023-06-03 | ||

| Enamine | EN300-1774010-0.25g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 0.25g |

$1341.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-0.1g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 0.1g |

$1283.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-5g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 5g |

$4226.0 | 2023-09-20 | ||

| Enamine | EN300-1774010-5.0g |

3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |

2228660-54-4 | 5g |

$4226.0 | 2023-06-03 |

3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2228660-54-4 (3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量